molecular formula C14H27NO3S B7132433 N,2,2,3,3-pentamethyl-N-(3-methylsulfonylbutan-2-yl)cyclopropane-1-carboxamide

N,2,2,3,3-pentamethyl-N-(3-methylsulfonylbutan-2-yl)cyclopropane-1-carboxamide

Cat. No.: B7132433
M. Wt: 289.44 g/mol
InChI Key: DLZHASBFNCVFSZ-UHFFFAOYSA-N
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Description

N,2,2,3,3-pentamethyl-N-(3-methylsulfonylbutan-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure and multiple methyl groups

Properties

IUPAC Name

N,2,2,3,3-pentamethyl-N-(3-methylsulfonylbutan-2-yl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3S/c1-9(10(2)19(8,17)18)15(7)12(16)11-13(3,4)14(11,5)6/h9-11H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZHASBFNCVFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S(=O)(=O)C)N(C)C(=O)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2,3,3-pentamethyl-N-(3-methylsulfonylbutan-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,2,2,3,3-pentamethyl-N-(3-methylsulfonylbutan-2-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols, amines, and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,2,2,3,3-pentamethyl-N-(3-methylsulfonylbutan-2-yl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,2,2,3,3-pentamethyl-N-(3-methylsulfonylbutan-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,2,2,3,3-pentamethyl-N-(3-pyrrolidinyl)cyclopropanecarboxamide: Similar structure with a pyrrolidinyl group instead of a methylsulfonylbutan-2-yl group.

    N,2,2,3,3-pentamethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide: Contains a methylcarbamoyl group instead of a methylsulfonylbutan-2-yl group.

Uniqueness

N,2,2,3,3-pentamethyl-N-(3-methylsulfonylbutan-2-yl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methylsulfonylbutan-2-yl group contributes to its potential biological activities and differentiates it from other similar compounds.

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